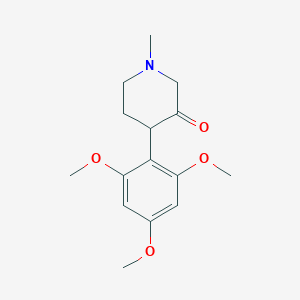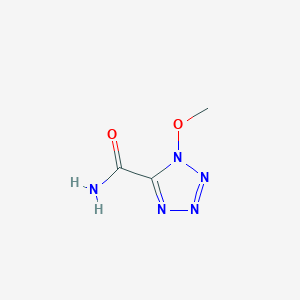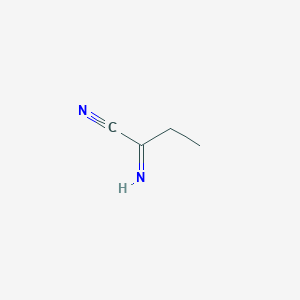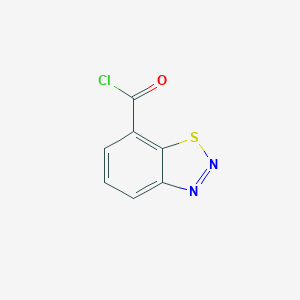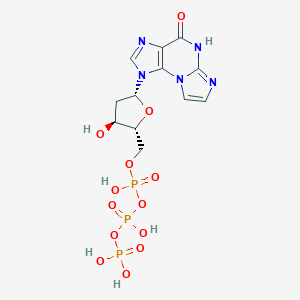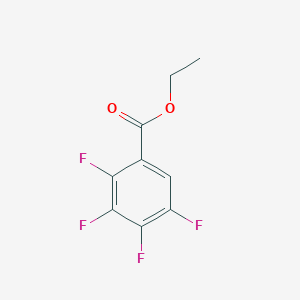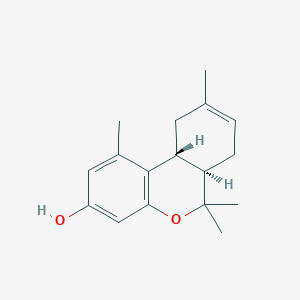
Carmethizole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carmethizole is a chemical compound that belongs to the class of barbiturates. It was first synthesized in the 1930s and has been used as a sedative and anesthetic agent. Carmethizole has also been studied for its potential use in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Carmethizole has been used in scientific research for its ability to bind to GABA receptors in the brain. GABA receptors are responsible for inhibiting neural activity, which can lead to sedative and anesthetic effects. Carmethizole has also been studied for its potential use in treating epilepsy and other neurological disorders.
Wirkmechanismus
Carmethizole works by enhancing the activity of GABA receptors in the brain. This leads to increased inhibition of neural activity, resulting in sedative and anesthetic effects. Carmethizole has also been shown to have anticonvulsant properties, which may be related to its ability to enhance GABA receptor activity.
Biochemical and Physiological Effects
Carmethizole has a number of biochemical and physiological effects. It can cause sedation, muscle relaxation, and decreased respiratory rate. Carmethizole has also been shown to decrease blood pressure and heart rate. In addition, it can cause anticonvulsant effects and has been studied for its potential use in treating seizures.
Vorteile Und Einschränkungen Für Laborexperimente
Carmethizole has a number of advantages for lab experiments. It is relatively easy to synthesize and has well-understood pharmacological properties. Carmethizole has also been used in a number of studies, making it a well-established compound for scientific research. However, Carmethizole has limitations as well. It can be toxic at high doses and has a narrow therapeutic window. In addition, it has been shown to have a number of side effects, including respiratory depression and cardiovascular effects.
Zukünftige Richtungen
There are a number of potential future directions for Carmethizole research. One area of interest is its potential use in treating neurological disorders, such as epilepsy. Carmethizole has also been studied for its potential use in treating anxiety and other psychiatric disorders. In addition, there is ongoing research to better understand the mechanism of action of Carmethizole and its effects on GABA receptors. Finally, there is interest in developing new derivatives of Carmethizole that may have improved pharmacological properties.
Conclusion
Carmethizole is a barbiturate that has been used as a sedative and anesthetic agent. It has also been studied for its potential use in scientific research, particularly in the areas of neurology and psychiatry. Carmethizole works by enhancing the activity of GABA receptors in the brain, leading to sedative and anesthetic effects. While it has advantages for lab experiments, such as its well-understood pharmacological properties, it also has limitations, including toxicity at high doses and a narrow therapeutic window. Despite these limitations, there are a number of potential future directions for Carmethizole research, including its use in treating neurological and psychiatric disorders and the development of new derivatives with improved pharmacological properties.
Synthesemethoden
Carmethizole can be synthesized by reacting ethyl iodide with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with urea and barium hydroxide to form the final compound. The synthesis method is relatively simple and can be performed in a laboratory setting.
Eigenschaften
CAS-Nummer |
117120-88-4 |
|---|---|
Produktname |
Carmethizole |
Molekularformel |
C11H18N4O4S |
Molekulargewicht |
302.35 g/mol |
IUPAC-Name |
[1-methyl-5-(methylcarbamoyloxymethyl)-2-methylsulfanylimidazol-4-yl]methyl N-methylcarbamate |
InChI |
InChI=1S/C11H18N4O4S/c1-12-10(16)18-5-7-8(6-19-11(17)13-2)15(3)9(14-7)20-4/h5-6H2,1-4H3,(H,12,16)(H,13,17) |
InChI-Schlüssel |
BGYXTIDVSRHUEP-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC1=C(N(C(=N1)SC)C)COC(=O)NC |
Kanonische SMILES |
CNC(=O)OCC1=C(N(C(=N1)SC)C)COC(=O)NC |
Andere CAS-Nummern |
117120-88-4 |
Synonyme |
1-methyl-2-(methylthio)-4,5-bis(hydroxymethyl)imidazole-bis(N-methylcarbamate) carmethizole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)


